molecular formula C13H17BN2O2 B1379549 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1350635-52-7

5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1379549
CAS No.: 1350635-52-7
M. Wt: 244.1 g/mol
InChI Key: IMUBORUZDYTZMI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 5-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative with the systematic IUPAC name 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Its CAS registry number is 1350635-52-7 , and it is commonly abbreviated in chemical literature due to its complex structure. Synonyms include 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 5-amino-2-(pinacolatoboryl)benzonitrile. The molecular formula is C₁₃H₁₇BN₂O₂ , with a molecular weight of 244.10 g/mol .

Structural Features and Functional Group Analysis

The compound features three critical functional groups (Figure 1):

  • Benzonitrile core : A benzene ring substituted with a nitrile group (–C≡N) at position 2.
  • Amino group (–NH₂) : Located at position 5 of the aromatic ring.
  • Tetramethyl-dioxaborolan group : A boronic ester moiety at position 2, stabilized by pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

The boronic ester group enhances stability against hydrolysis compared to free boronic acids, making the compound valuable in Suzuki-Miyaura cross-coupling reactions. The amino and nitrile groups offer additional reactivity for functionalization.

Properties

IUPAC Name

5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBORUZDYTZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nitrile-Substituted Aromatic Precursors

A common starting point involves aromatic nitriles bearing suitable functional groups, which are then selectively aminated and boronated.

  • Step 1: Aromatic nitrile formation through electrophilic aromatic substitution or via Sandmeyer reactions from corresponding amines.
  • Step 2: Amination of the aromatic ring at the 5-position utilizing nucleophilic substitution or directed ortho-lithiation, followed by amination.
  • Step 3: Boronation at the 2-position, often employing boron reagents such as boron tribromide (BBr₃) or boronic esters, with subsequent formation of the tetramethyl-1,3,2-dioxaborolan-2-yl group through transesterification or direct coupling.

Boronate Ester Formation via Transesterification

The key boron group, tetramethyl-1,3,2-dioxaborolan-2-yl, is typically introduced by:

  • Reacting a boronic acid or boronic ester with diols such as pinacol or its derivatives under dehydrating conditions.
  • Using pinacolborane derivatives, which readily form stable boronate esters with aromatic compounds.

Coupling Reactions for Boron Incorporation

  • Suzuki-Miyaura coupling is frequently employed, where a boronic ester reacts with an aryl halide or pseudohalide under palladium catalysis, enabling the attachment of the boron moiety to the aromatic ring.
  • Alternatively, direct electrophilic boronation using boron reagents such as B₂H₆ or BCl₃ can be performed, followed by esterification with diols to form the dioxaborolane ring.

Reaction Conditions and Reagents

Step Reagents Conditions Notes
Aromatic nitrile synthesis Cyanogen bromide, NaCN Reflux, polar solvents For aromatic core construction
Aromatic amination Aniline derivatives, Pd catalysts Pd/C, base, heat For amino group introduction
Boronate ester formation Diols (e.g., pinacol), boronic acids Reflux, dehydrating agents To form the dioxaborolane ring
Boron–carbon coupling Pd catalysts, base Mild heating For attaching boron groups via Suzuki coupling

Recent studies highlight the importance of boron chemistry in synthesizing such compounds, with emphasis on selective functionalization of aromatic rings. For instance, the synthesis of similar boron-containing aromatic compounds involves palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and a boronic ester, followed by amino group introduction via nucleophilic substitution or reduction.

Example of a Synthetic Route

A typical route involves:

  • Starting from a 2-halo-benzo-nitrile derivative.
  • Performing a Suzuki coupling with a tetramethyl-1,3,2-dioxaborolane-2-yl boronic ester.
  • Subsequent amino functionalization at the 5-position via nitration and reduction or direct amination.

Yield and Optimization Data

Reaction Step Typical Yield Optimization Notes
Suzuki coupling 70–85% Use of Pd(PPh₃)₄, base (K₂CO₃), microwave assistance
Amination 60–75% Use of ammonia or amines in ethanol or DMF
Boronate ester formation 80–90% Anhydrous conditions, excess diol

Notes on Synthesis Challenges

  • Selectivity: Achieving regioselective amino and boron substitutions requires precise control over reaction conditions.
  • Stability: Boronate esters are sensitive to hydrolysis; thus, conditions must be anhydrous.
  • Purification: Often involves chromatography and recrystallization to isolate pure intermediates.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Intermediates

5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various coupling reactions essential for building complex drug molecules.

Case Study: Ruxolitinib Synthesis
One notable application is its role in synthesizing Ruxolitinib, a drug used to treat certain types of cancer and autoimmune diseases. The compound acts as a key building block in the synthetic pathway, facilitating the formation of critical intermediates that lead to the final product .

Medicinal Chemistry

The compound has been investigated for its potential biological activities due to the presence of the amino group and the boron-containing dioxaborolane ring.

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the dioxaborolane structure can enhance cytotoxicity against various cancer cell lines . This suggests potential for further development into effective anticancer agents.

Neuroprotective Effects
Additionally, compounds containing the dioxaborolane moiety have been studied for their neuroprotective effects. They may interact with sigma receptors implicated in neurodegenerative diseases, providing avenues for therapeutic development .

Materials Science

In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Polymer Composites
Research has explored the use of this compound in creating polymer composites that exhibit improved performance characteristics compared to traditional materials. The boron atoms can facilitate cross-linking within polymer chains, resulting in enhanced structural integrity .

Mechanism of Action

The mechanism of action of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the boronate ester can undergo transmetalation in coupling reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzonitrile Boronate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Properties/Applications
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 1350635-52-7 C₁₃H₁₇BN₂O₂ 244.10 5-NH₂, 2-boronate 96% Cross-coupling, drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 171364-82-2 C₁₃H₁₆BNO₂ 229.08 4-boronate N/A Material synthesis, electronics
5-Fluoro-2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 1192023-08-7 C₁₄H₁₆BFO₂ 261.10 5-F, 2-CH₃, 4-boronate N/A Fluorinated intermediates, agrochemicals
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 934426-22-9 C₁₃H₁₇BN₂O₂ 244.10 2-NH₂, 5-boronate N/A Isomeric variant, niche coupling uses
Key Observations:
  • Substituent Position: The position of the amino and boronate groups significantly impacts reactivity. For example, the 5-amino-2-boronate isomer (target compound) may exhibit enhanced nucleophilicity compared to the 2-amino-5-boronate variant due to electronic and steric effects .
  • Electron-Withdrawing Groups : The 5-fluoro-2-methyl analog (CAS: 1192023-08-7) introduces fluorine, which increases electronegativity and may alter cross-coupling efficiency in aromatic systems .
  • Para-Substituted Boronate: The 4-boronate derivative (CAS: 171364-82-2) lacks an amino group, making it less versatile in forming nitrogen-containing heterocycles but more stable for material applications .

Heterocyclic Boronate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Applications
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1175273-55-8 C₁₀H₁₆BN₂O₂ 208.06 Pyrazole Kinase inhibitor synthesis
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 53342-27-1 C₁₀H₁₆BN₃O₂ 223.07 Pyrimidine Antiviral drug development
Key Observations:
  • Heterocyclic Cores : Pyrazole and pyrimidine derivatives (e.g., CAS: 1175273-55-8 and 53342-27-1) demonstrate the adaptability of boronate esters in diverse heterocycles. These compounds are critical in designing kinase inhibitors and antiviral agents .
  • Electronic Effects : The pyrimidine core (CAS: 53342-27-1) introduces additional nitrogen atoms, which may improve binding affinity in biological targets compared to benzonitrile-based analogs .

Amino-Substituted Boronate Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity
3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile hydrochloride N/A C₁₃H₁₇BN₂O₂·HCl 280.56 3-NH₂, 4-boronate 95%
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile hydrochloride N/A C₁₃H₁₇BN₂O₂·HCl 280.56 3-NH₂, 5-boronate 95%
Key Observations:
  • Hydrochloride Salts : These derivatives (e.g., PN-2047 and PN-2045) exhibit improved solubility in polar solvents, facilitating their use in aqueous-phase reactions .
  • Positional Isomerism: The 3-amino-4-boronate and 3-amino-5-boronate isomers highlight how minor structural changes can influence steric hindrance and reaction pathways .

Biological Activity

5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1350635-52-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₇BN₂O₂
Molecular Weight244.097 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point420.9 ± 35.0 °C at 760 mmHg
Flash Point208.4 ± 25.9 °C

These properties indicate that the compound is stable under standard conditions, which is essential for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the tetramethyl dioxaborolane moiety enhances its ability to form stable interactions with proteins or enzymes, which may lead to inhibition or modulation of their activities.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant antiparasitic activity. For instance, studies involving related compounds have shown that modifications in the molecular structure can lead to substantial changes in efficacy against Plasmodium falciparum, with effective concentrations (EC50) reported as low as 0.010 μM for some analogs .

Case Studies

  • Antiparasitic Activity : A study focused on the structural modifications of quinoxaline derivatives highlighted that introducing polar functionalities can enhance solubility and metabolic stability while maintaining or improving antiparasitic activity . The findings suggest that similar strategies could be applied to optimize the biological activity of this compound.
  • Inflammatory Response Modulation : Another investigation into related compounds found that certain derivatives could significantly reduce inflammation markers in vitro and in vivo models by targeting NF-κB pathways . This suggests potential applications for this compound in inflammatory diseases.

Research Findings and Implications

Recent studies have indicated that structural modifications can lead to improved pharmacological profiles:

Compound ModificationEC50 (μM)Metabolic Stability (CL int μL/min/mg)
Original CompoundN/AN/A
Analog with Methoxy Group0.04870
Analog with Trifluoromethyl Group0.010Not specified

These results emphasize the importance of molecular design in enhancing the biological efficacy and safety profile of compounds similar to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester group’s reactivity. A common protocol involves coupling an aryl halide precursor (e.g., 5-amino-2-bromobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C . Optimization includes adjusting catalyst loading (0.5–5 mol%), solvent polarity, and reaction time to maximize yield. Moisture-sensitive steps require inert atmospheres (N₂/Ar) .

Q. How can the purity and structural integrity of this boronic ester be validated after synthesis?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the tetramethyl-dioxaborolan group (δ ~1.3 ppm for methyl protons) and aromatic protons adjacent to the amino and nitrile groups.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane. Refinement using SHELXL (via SHELX suite) resolves bond lengths/angles, particularly the B–O and C–N bonds .
  • HPLC-MS : Quantify purity (>95%) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What solvent systems are recommended for recrystallization or chromatography of this compound?

  • Methodology : Due to the boronic ester’s sensitivity to protic solvents, use non-polar mixtures for recrystallization (e.g., ethyl acetate/hexane). For column chromatography, employ silica gel with eluents like DCM/MeOH (95:5) to prevent decomposition. Storage at 0–6°C under inert gas prolongs stability .

Advanced Research Questions

Q. How do the amino and nitrile substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : The electron-donating amino group (-NH₂) activates the aryl ring, enhancing oxidative addition with Pd(0) catalysts. The nitrile (-CN) withdraws electrons, stabilizing intermediates during transmetallation.
  • Steric Effects : Ortho-substitution (relative to boron) may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to mitigate steric crowding.
  • Experimental Validation : Compare coupling rates and yields with analogs lacking -NH₂ or -CN using kinetic studies (e.g., GC-MS monitoring) .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in heterogeneous vs. homogeneous systems?

  • Methodology :

  • Heterogeneous Catalysis : Immobilized Pd/C or MOF-based catalysts may reduce leaching but require longer reaction times. Track Pd content via ICP-MS post-reaction.
  • Homogeneous Catalysis : Soluble Pd(OAc)₂ with ligands (e.g., XPhos) offers faster kinetics but risks colloidal Pd formation. Use dynamic light scattering (DLS) to detect aggregates.
  • Data Reconciliation : Correlate turnover numbers (TON) with catalyst stability tests (e.g., hot filtration) .

Q. How can crystallographic data from SHELX refinement clarify unexpected byproducts in Suzuki-Miyaura reactions?

  • Methodology :

  • Byproduct Isolation : Separate side products (e.g., deboronated species) via preparative TLC.
  • Crystal Structure Analysis : Solve structures using SHELXD/SHELXE to identify decomposition pathways (e.g., hydrolysis of the dioxaborolan ring). Refinement parameters (R-factor <5%) validate bond distortions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.